![molecular formula C9H6F2O3 B13422218 3-(2,6-Difluorophenyl)-2-oxopropanoic acid](/img/structure/B13422218.png)
3-(2,6-Difluorophenyl)-2-oxopropanoic acid
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Overview
Description
3-(2,6-Difluorophenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a 2-oxopropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluorophenyl)-2-oxopropanoic acid typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable reagent to introduce the oxopropanoic acid group. One common method is the Claisen condensation, where 2,6-difluorobenzaldehyde reacts with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then acidified to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Difluorophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3-(2,6-Difluorophenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,6-Difluorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and specificity, while the oxopropanoic acid moiety can participate in various biochemical reactions. These interactions can modulate cellular pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorophenylacetic acid: Shares the difluorophenyl group but differs in the acetic acid moiety.
3-(2,6-Difluorophenyl)-2-oxobutanoic acid: Similar structure with an additional carbon in the oxoacid chain.
2,6-Difluorobenzaldehyde: Precursor in the synthesis of 3-(2,6-Difluorophenyl)-2-oxopropanoic acid.
Uniqueness
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
3-(2,6-Difluorophenyl)-2-oxopropanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms in its structure enhances its lipophilicity and stability, which may contribute to its interactions with biological targets. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H8F2O3
- Molecular Weight : Approximately 200.14 g/mol
- Structure : The compound features a propanoic acid backbone with a ketone group and a difluorophenyl substituent at the third position.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Studies indicate that it may act as an inhibitor or modulator of specific biochemical pathways, particularly those involved in cancer progression and metabolic disorders.
Interaction Studies
Research has employed techniques such as molecular docking to elucidate the binding affinity of this compound to various biological targets. These studies reveal that the difluorophenyl group enhances binding interactions due to increased lipophilicity and steric effects.
Biological Activity
The compound has shown promising results in several biological assays:
- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, treatment with this compound resulted in a significant reduction in cell viability in lung cancer models, indicating potential as an anticancer agent .
- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on key metabolic enzymes involved in cancer metabolism. It has been shown to inhibit the activity of certain kinases associated with tumor growth .
- Metabolic Pathway Modulation : Research indicates that this compound can modulate metabolic pathways by influencing enzyme activity related to glycolysis and fatty acid metabolism .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Lung Cancer : A recent study evaluated the effects of this compound on H1975 lung cancer cells. Results showed that treatment with varying concentrations led to significant apoptosis and reduced tumor growth in xenograft models .
- Combination Therapy : In another study, the compound was tested in combination with existing chemotherapeutics. The findings suggested enhanced efficacy when used alongside osimertinib, indicating a synergistic effect that could improve treatment outcomes for patients with resistant tumors .
Comparative Analysis
To further understand the unique properties of this compound, a comparison with structurally similar compounds is informative:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-(4-Fluorophenyl)-2-oxopropanoic acid | C10H9F1O3 | Similar structure but different substituent position |
3-(3-Chloro-2,6-difluorophenyl)-2-oxopropanoic acid | C10H8ClF2O3 | Contains chlorine instead of fluorine |
3-(2,6-Difluoro-4-hydroxyphenyl)-2-oxopropanoic acid | C10H9F2O4 | Hydroxy group introduces different reactivity |
The distinct fluorine substitution pattern in this compound significantly influences its biological activity compared to these analogs.
Properties
Molecular Formula |
C9H6F2O3 |
---|---|
Molecular Weight |
200.14 g/mol |
IUPAC Name |
3-(2,6-difluorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6F2O3/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |
InChI Key |
IDRZKSMSEYLLQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(=O)C(=O)O)F |
Origin of Product |
United States |
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